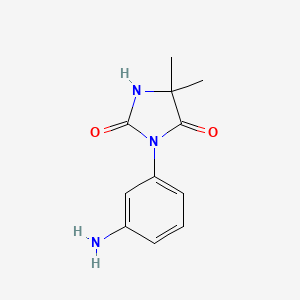
3-(3-氨基苯基)-5,5-二甲基咪唑烷-2,4-二酮
描述
The compound “3-Aminophenol” is an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol. It is the meta isomer of 2-aminophenol and 4-aminophenol .
Synthesis Analysis
A new Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be studied using various methods. For example, the electropolymerization process can be studied using the quartz microbalance method .
科学研究应用
传感应用
3-(3-氨基苯基)-5,5-二甲基咪唑烷-2,4-二酮: 已被用于各种传感应用,因为它与二醇和强路易斯碱如氟化物或氰化物阴离子相互作用。 这种相互作用对于均相测定和非均相检测至关重要,这些检测可以在传感材料的界面或样品本体中发生 .
生物标记
该化合物与二醇相互作用的能力也使其可用于生物标记。 这种应用对于跟踪和观察研究和医学诊断中的生物过程具有重要意义 .
蛋白质操作和修饰
研究人员已将3-(3-氨基苯基)-5,5-二甲基咪唑烷-2,4-二酮用于蛋白质的操作和修饰。 这在研究蛋白质功能和结构以及开发新的治疗策略方面特别有用 .
分离技术
该化合物与二醇的相互作用在分离技术中具有优势。 它可用于选择性分离分子,这在分析化学和生化制备中至关重要 .
治疗剂的开发
3-(3-氨基苯基)-5,5-二甲基咪唑烷-2,4-二酮有可能用于治疗剂的开发。 它与生物分子的相互作用可以被利用来创建针对特定途径或分子结构的药物 .
糖基化分子的电泳
该化合物已用于糖基化分子的电泳。 这种应用在糖尿病研究领域尤其重要,因为监测蛋白质的糖基化很重要 .
用于分析方法的建筑材料
3-(3-氨基苯基)-5,5-二甲基咪唑烷-2,4-二酮: 可以用作用于分析方法的微粒和聚合物的构建块。 这包括它在用于控制释放胰岛素的聚合物中的使用,这可能对糖尿病治疗具有重要意义 .
非酶促葡萄糖传感
基于3-氨基苯基硼酸(一种相关化合物)的传感器已被开发用于非酶促检测葡萄糖。 这种传感器对葡萄糖表现出低检测限和高选择性,这对临床应用至关重要 .
作用机制
Target of Action
The primary target of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . The overexpression of FolRα in cancer cells and its restricted expression in normal tissues make it an attractive target for cancer therapy .
Mode of Action
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . This ADC binds to FolRα with high affinity and is internalized rapidly into target positive cells . Once inside the cell, the ADC releases a tubulin-targeting cytotoxin known as 3-aminophenyl hemiasterlin . This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
The released cytotoxin, 3-aminophenyl hemiasterlin, targets tubulin, a globular protein that is a major component of the cytoskeleton . By targeting tubulin, the cytotoxin disrupts the normal function of the cytoskeleton, leading to cell death . This process is part of the broader biochemical pathway known as the tubulin polymerization pathway .
Pharmacokinetics
STRO-002, the ADC containing 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.
Result of Action
The action of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . A single dose of STRO-002 induced significant tumor growth inhibition . In addition, combination treatment with carboplatin or Avastin further increased STRO-002 efficacy in xenograft models .
Action Environment
The action of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione can be influenced by the tumor microenvironment . The ADC is linked to the cytotoxin through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This allows for a specific delivery and cytotoxic profile in tumor cells .
实验室实验的优点和局限性
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione has several advantages for use in laboratory experiments. 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is a highly versatile compound that can be used as a fluorescent probe and an imaging agent, as well as a catalyst in organic reactions. Additionally, 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is relatively easy to synthesize and is relatively inexpensive. However, 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione has several limitations for use in laboratory experiments. 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is not very stable and is sensitive to light, making it difficult to store and use in experiments. Additionally, 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione’s effects on living organisms have not been extensively studied, making it difficult to determine its potential effects on living organisms.
未来方向
There are several potential future directions for 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione research. First, further research could be conducted to determine the effects of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione on living organisms. Additionally, further research could be conducted to determine the potential applications of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione in other fields, such as medicine and industry. Finally, further research could be conducted to improve the synthesis and storage of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione, which would make it more practical for use in laboratory experiments.
安全和危害
属性
IUPAC Name |
3-(3-aminophenyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-4-7(12)6-8/h3-6H,12H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJGNKUQTUVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B1526457.png)

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)








![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
